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Introduction

Bimosiamose Disodium (formerly known as TBC-1269) is a synthetic, small-molecule pan-
selectin antagonist. It was developed as a potential therapeutic agent for various inflammatory
diseases by targeting the initial steps of leukocyte adhesion to the vascular endothelium. This
technical guide provides an in-depth overview of the structure, chemical properties, mechanism
of action, and key experimental data related to Bimosiamose Disodium.

Chemical Structure and Properties

Bimosiamose Disodium is the disodium salt of Bimosiamose. Its structure is characterized by
a central hexane linker connecting two substituted biphenyl moieties, each glycosidically linked
to a mannose derivative. This structure mimics the sialyl Lewisx (sLex) motif, the natural ligand
for selectins.

Table 1: Chemical and Physical Properties of Bimosiamose and Bimosiamose Disodium
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Property Bimosiamose (Free Acid) Bimosiamose Disodium

disodium 2-[3-[5-[6-[3-[3-(2-
oxido-2-oxoethyl)phenyl]-4-
[(2R,3S,4S,5S,6R)-3,4,5-
trihydroxy-6-

2,2'-(hexane-1,6-diylbis(6'-
(((2R,3S5,4S,5S5,6R)-3,4,5-
trihydroxy-6-

IUPAC Name (hydroxymethyl)tetrahydro-2H-
pyran-2-yl)oxy)-[1,1'-
biphenyl]-3',3-diyl))diacetic

(hydroxymethyl)oxan-2-
ylJoxyphenyllhexyl]-2-
[(2R,3S,4S,5S,6R)-3,4,5-
trihydroxy-6-

acid

(hydroxymethyl)oxan-2-

ylJoxyphenyl]phenyllacetate
Synonyms TBC-1269 TBC-1269Z
CAS Number 187269-40-5 187269-60-9
Chemical Formula C46H54016 C46H52Na2016
Molecular Weight 862.92 g/mol 906.88 g/mol
Appearance Not specified Aqueous solution for inhalation
Solubility Not specified Soluble in aqueous solutions

Dry, dark, O - 4 °C (short term), B
Storage Not specified
-20 °C (long term)

Mechanism of Action: Pan-Selectin Inhibition

Bimosiamose acts as a competitive antagonist of E-selectin, P-selectin, and L-selectin. These
adhesion molecules are crucial for the initial tethering and rolling of leukocytes on the
endothelial surface, a prerequisite for their extravasation into inflamed tissues. By blocking
these interactions, Bimosiamose effectively inhibits the recruitment of inflammatory cells to the
site of inflammation.

Table 2: In Vitro Inhibitory Activity of Bimosiamose

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Target IC50

E-selectin 88 uM
P-selectin 20 uM
L-selectin 86 uM

Signaling Pathway

The mechanism of action of Bimosiamose is centered on the disruption of the leukocyte
adhesion cascade. The following diagram illustrates this pathway and the point of intervention

by Bimosiamose.
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Bimosiamose inhibits the initial selectin-mediated tethering and rolling of leukocytes.

Downstream of selectin-mediated adhesion, the firm adhesion of leukocytes is mediated by
integrins binding to their ligands (e.g., ICAMSs) on the endothelial surface. By preventing the
initial rolling and subsequent activation, Bimosiamose indirectly inhibits the entire cascade of
leukocyte extravasation, thereby reducing the inflammatory response.

Experimental Protocols
In Vitro Leukocyte-Endothelial Adhesion Assay

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1667081?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This assay is fundamental for evaluating the efficacy of selectin inhibitors like Bimosiamose.

Objective: To quantify the inhibition of leukocyte adhesion to endothelial cells in the presence of
Bimosiamose.

Methodology:

e Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECS) are cultured to form a
confluent monolayer in 96-well plates.

» Activation: The HUVEC monolayer is activated with an inflammatory stimulus such as Tumor
Necrosis Factor-alpha (TNF-a) to induce the expression of E-selectin and P-selectin.

o Leukocyte Preparation: Leukocytes (e.g., neutrophils or a leukocyte cell line) are isolated
and labeled with a fluorescent dye.

e Inhibition: The labeled leukocytes are pre-incubated with varying concentrations of
Bimosiamose Disodium or a vehicle control.

o Co-culture: The treated leukocytes are then added to the activated HUVEC monolayer and
incubated to allow for adhesion.

e Washing: Non-adherent cells are removed by gentle washing.

o Quantification: The number of adherent leukocytes is quantified by measuring the
fluorescence intensity in each well using a plate reader.

o Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against
the concentration of Bimosiamose.

Clinical Trial Protocol for Inhaled Bimosiamose in COPD

Several clinical trials have been conducted to evaluate the safety and efficacy of inhaled
Bimosiamose. The following is a generalized protocol based on these studies.[1]

Objective: To assess the anti-inflammatory effects and safety of inhaled Bimosiamose in
patients with Chronic Obstructive Pulmonary Disease (COPD).
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Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Methodology:

o Patient Recruitment: Patients with a confirmed diagnosis of stable, moderate-to-severe
COPD are recruited.

o Treatment: Patients receive either inhaled Bimosiamose Disodium (e.g., 10 mg twice daily)
or a matching placebo via a nebulizer for a defined treatment period (e.g., 28 days).[1]

o Washout Period: A washout period is implemented before crossing over to the alternate
treatment.

» Efficacy Assessment: The primary and secondary endpoints are assessed at baseline and at
the end of each treatment period. These may include:

o Sputum Analysis: Differential cell counts (neutrophils, macrophages), and levels of
inflammatory markers (e.g., interleukin-8, myeloperoxidase).[1]

o Lung Function Tests: Forced expiratory volume in 1 second (FEV1).[2]

o Safety Assessment: Adverse events, vital signs, electrocardiograms (ECGs), and clinical
laboratory parameters are monitored throughout the study.

o Data Analysis: Statistical analysis is performed to compare the changes in efficacy and
safety parameters between the Bimosiamose and placebo treatment groups.

Experimental Workflow

The development of a novel anti-inflammatory drug like Bimosiamose follows a structured
workflow from initial discovery to clinical application.
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A generalized workflow for the development of an anti-inflammatory drug like Bimosiamose.
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Summary of Key Findings

Clinical studies have demonstrated that inhaled Bimosiamose Disodium is generally safe and
well-tolerated.[3][4] In patients with COPD, treatment with Bimosiamose has been shown to
reduce airway inflammation, as evidenced by a decrease in sputum neutrophils and
inflammatory markers like interleukin-8.[1] In studies on asthmatic patients, Bimosiamose
attenuated the late asthmatic reaction following allergen challenge.[2]

Table 3: Summary of Pharmacokinetic Parameters of Intravenous Bimosiamose Disodium
(30 mg/kg dose)[3]

Parameter Value (mean * SD)
Cmax 675+ 11 pg/mL
tmax 0.36 £0.13 h
t1/2 41+10h
AUC(0-inf) 1,360 + 393 h*ug/mL
Clearance 22 £ 6 mL/kg/h
Volume of Distribution 40 + 13 mL/kg/h
Mean Residence Time 1.8+0.35h
Conclusion

Bimosiamose Disodium represents a targeted therapeutic approach to inflammatory diseases
by inhibiting the initial, crucial step of leukocyte adhesion. Its mechanism as a pan-selectin
antagonist has been well-characterized, and it has shown promise in clinical trials for
inflammatory airway diseases. This technical guide provides a comprehensive overview of its
chemical properties, mechanism of action, and key experimental data to support further
research and development in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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